

An In-depth Technical Guide to Panipenem: Chemical Structure and Properties

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Compound of Interest

Compound Name: Panipenem

Cat. No.: B1678378

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Panipenem is a broad-spectrum carbapenem antibiotic valued for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, including many multi-drug resistant strains.[1] As a member of the β -lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of **panipenem**. It also includes detailed representative experimental protocols for its synthesis, the determination of its minimum inhibitory concentration (MIC), and stability testing, designed to be a valuable resource for researchers and professionals in the field of drug development.

Chemical Structure and Identification

Panipenem possesses the characteristic carbapenem core structure, a bicyclic system composed of a β -lactam ring fused to a five-membered ring. Its unique side chains contribute to its broad antibacterial spectrum and clinical efficacy.

Chemical Structure:

 Chemical Structure of Panipenem

IUPAC Name: (5R,6S)-3-[[[(3S)-1-ethanimidoylpyrrolidin-3-yl]sulfanyl]- 6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene- 2-carboxylic acid.[3]

Chemical Formula: $C_{15}H_{21}N_3O_4S$ [1]

Molecular Weight: 339.41 g/mol [2]

CAS Number: 87726-17-8 [1]

Physicochemical and Spectral Properties

The physicochemical properties of **panipenem** are crucial for its formulation, stability, and pharmacokinetic profile.

Table 1: Physicochemical Properties of **Panipenem**

Property	Value	Reference(s)
Melting Point	198-200 °C (decomposes)	[4]
UV max (in water)	299.3 nm	[5]
Solubility		
Water	Soluble	[6]
DMSO	Soluble	[6]
Methanol	Soluble	[4]
pKa	Predicted: 4.30 ± 0.40	[4]

Spectral Properties:

While detailed spectral data with complete assignments for **panipenem** are not readily available in the public domain, the expected spectral features can be inferred from its chemical structure and data for similar carbapenem compounds.

- **Fourier-Transform Infrared (FT-IR) Spectroscopy:** The FT-IR spectrum of **panipenem** is expected to show characteristic absorption bands for its functional groups. A strong absorption band between 1750 and 1780 cm^{-1} would be indicative of the C=O stretching vibration of the β -lactam ring. Other notable peaks would include those for the carboxylic

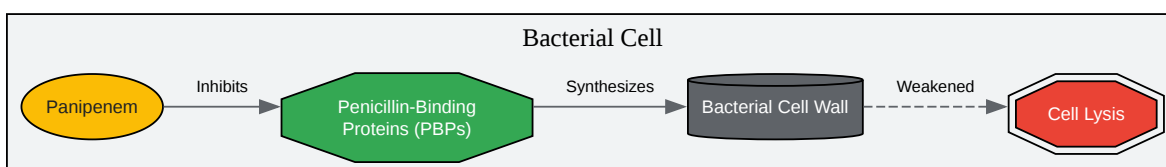
acid O-H and C=O stretching, N-H stretching of the secondary amine, and C-N stretching vibrations.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H NMR: The proton NMR spectrum would be complex due to the numerous protons in the molecule. Key signals would include those for the methyl group of the ethanimidoyl side chain, the protons of the pyrrolidine ring, and the characteristic protons of the carbapenem core.
 - ^{13}C NMR: The carbon NMR spectrum would show distinct signals for the carbonyl carbons of the β -lactam ring and the carboxylic acid, as well as for the carbons of the aromatic and aliphatic portions of the molecule.

Mechanism of Action

Panipenem exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. This is achieved through the covalent binding to and inactivation of essential enzymes known as penicillin-binding proteins (PBPs).^[2] PBPs are responsible for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. The inhibition of these enzymes leads to the weakening of the cell wall, ultimately resulting in cell lysis and death.

Carbapenems, including **panipenem**, are known to have a high affinity for a broad range of PBPs, which contributes to their wide spectrum of activity.^[7] While specific binding affinities of **panipenem** for all PBPs are not extensively documented, other carbapenems like doripenem and imipenem show high affinity for PBP2 and PBP3 in *Pseudomonas aeruginosa* and PBP2 in *Escherichia coli*.^{[7][8]} It is expected that **panipenem** exhibits a similar binding profile.



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Mechanism of action of **Panipenem**.

Experimental Protocols

Synthesis of Panipenem (Representative Protocol)

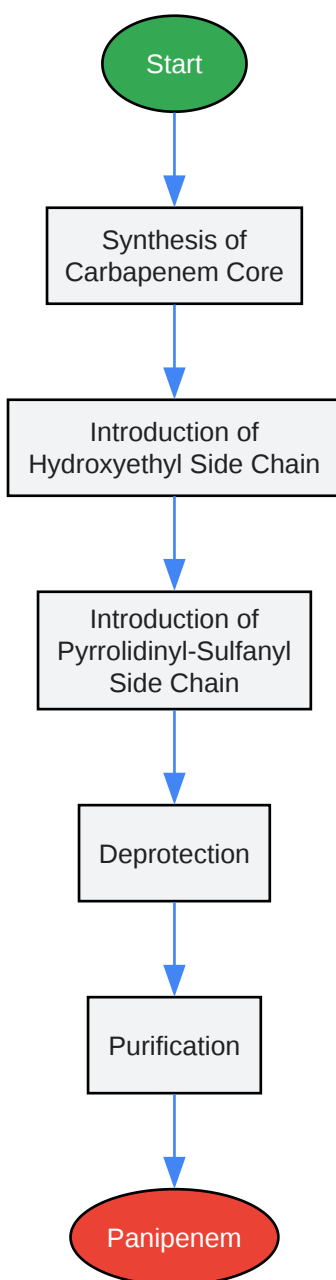
The synthesis of **panipenem** is a multi-step process that involves the construction of the carbapenem core followed by the introduction of the side chains. The following is a representative protocol based on information from the patent literature.^[4]

Materials:

- Appropriate starting materials for the carbapenem nucleus and side chains.
- Various reagents and solvents (e.g., organic solvents, acids, bases, catalysts).
- Standard laboratory glassware and equipment for organic synthesis (e.g., reaction flasks, condensers, separation funnels).
- Purification apparatus (e.g., chromatography columns).

Procedure:

- **Synthesis of the Carbapenem Core:** The synthesis typically begins with the construction of the bicyclic carbapenem nucleus from simpler starting materials through a series of cyclization and functional group manipulation reactions.
- **Introduction of the Hydroxyethyl Side Chain:** The (1R)-1-hydroxyethyl side chain at the C-6 position is introduced, often stereoselectively, which is crucial for its stability against β -lactamases.
- **Introduction of the Pyrrolidinyl-Sulfanyl Side Chain:** The {(3S)-1-ethanimidoylpyrrolidin-3-yl}sulfanyl side chain is attached at the C-3 position. This step often involves the reaction of a thiol-containing side-chain precursor with a suitable leaving group on the carbapenem core.
- **Deprotection and Purification:** Any protecting groups used during the synthesis are removed in the final steps. The crude **panipenem** is then purified using techniques such as chromatography to yield the final product.



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A representative workflow for the synthesis of **Panipenem**.

Determination of Minimum Inhibitory Concentration (MIC)

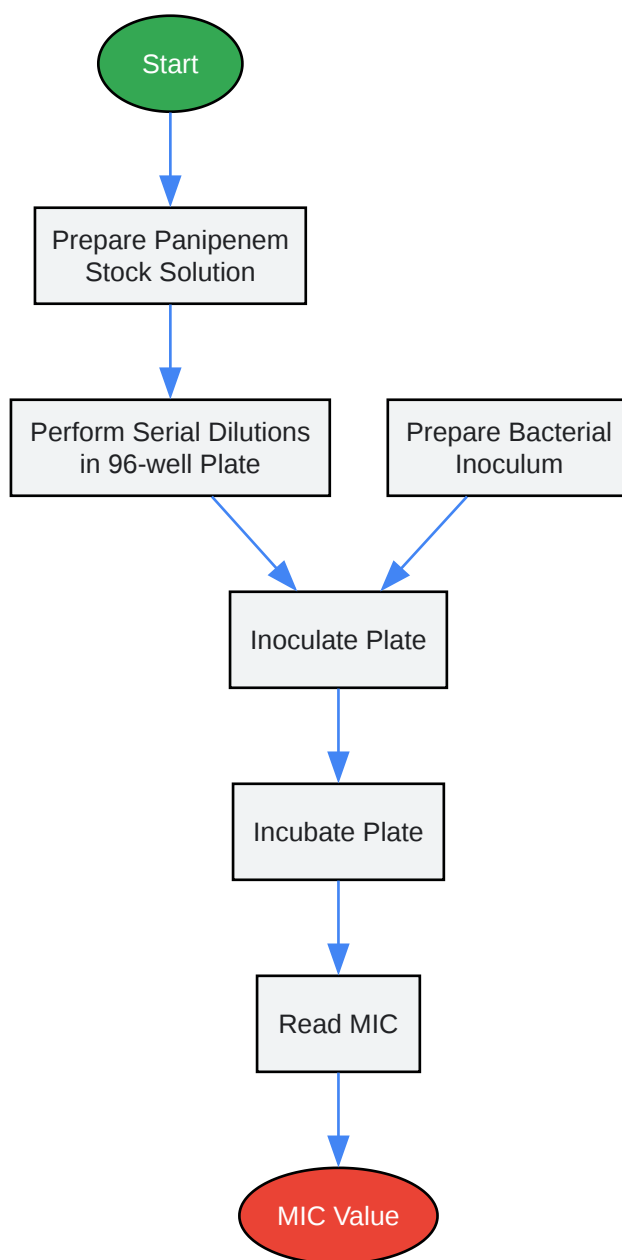
The MIC of **panipenem** against a specific bacterial strain can be determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).^{[9][10]}

Materials:

- **Panipenem** powder
- Cation-adjusted Mueller-Hinton broth (CAMHB)
- Sterile 96-well microtiter plates
- Bacterial inoculum equivalent to a 0.5 McFarland standard
- Sterile saline or broth for dilutions
- Incubator (35 ± 2 °C)
- Microplate reader (optional)

Procedure:

- Preparation of **Panipenem** Stock Solution: Prepare a stock solution of **panipenem** in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.
- Serial Dilutions: Perform serial two-fold dilutions of the **panipenem** stock solution in CAMHB in a 96-well plate to achieve a range of concentrations (e.g., from 64 µg/mL to 0.06 µg/mL).
- Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5×10^8 CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5×10^5 CFU/mL in each well.
- Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the **panipenem** dilutions. Include a positive control well (broth with inoculum, no antibiotic) and a negative control well (broth only).
- Incubation: Incubate the plate at 35 ± 2 °C for 16-20 hours.
- Reading the MIC: The MIC is the lowest concentration of **panipenem** that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader.



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Workflow for Minimum Inhibitory Concentration (MIC) determination.

Stability Testing

The stability of **panipenem** in solution is a critical factor for its clinical use. A representative protocol for assessing its stability is outlined below.

Materials:

- **Panipenem** powder
- Different aqueous solutions (e.g., saline, dextrose solutions)
- pH meter
- High-performance liquid chromatography (HPLC) system with a suitable column (e.g., C18)
- Incubators or water baths at various temperatures

Procedure:

- **Solution Preparation:** Prepare solutions of **panipenem** at a known concentration in the desired aqueous media.
- **Storage Conditions:** Aliquot the solutions into suitable containers and store them under different conditions of temperature (e.g., refrigerated, room temperature, elevated temperature) and light (e.g., protected from light, exposed to light).
- **Sampling:** At specified time intervals, withdraw samples from each storage condition.
- **Analysis:** Analyze the concentration of **panipenem** in each sample using a validated HPLC method. Monitor for the appearance of degradation products.
- **Data Analysis:** Plot the concentration of **panipenem** as a function of time for each storage condition to determine the rate of degradation and the shelf-life of the solution.

Conclusion

Panipenem remains an important therapeutic option for the treatment of severe bacterial infections. This technical guide has provided a detailed overview of its chemical structure, physicochemical properties, and mechanism of action. The included representative experimental protocols offer a foundation for researchers and drug development professionals working with this potent carbapenem antibiotic. Further research into its specific interactions with various bacterial PBPs and the development of optimized synthetic routes will continue to be of great interest to the scientific community.

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